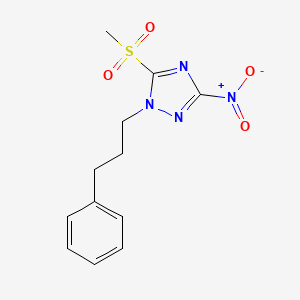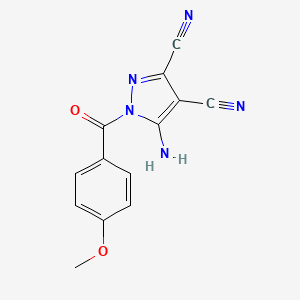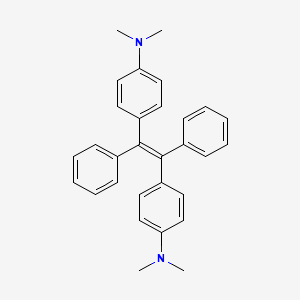
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid is a chemical compound that features a unique combination of a 1,2-oxazole ring and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-amino acids to form the oxazole ring, followed by nitration and carboxylation reactions to introduce the nitrobenzoic acid moiety.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-aminobenzoic acid, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring may also play a role in modulating biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid
- 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)formamido]-3-hydroxybutanoic acid
- 5-[[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]furan-2-carboxylic acid
Uniqueness
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid is unique due to the presence of both the 1,2-oxazole ring and the nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
1261901-77-2 |
|---|---|
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H10N2O5/c1-6-11(7(2)19-13-6)10-5-8(14(17)18)3-4-9(10)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
KVULHVDVQIBJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)



![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)


![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)




